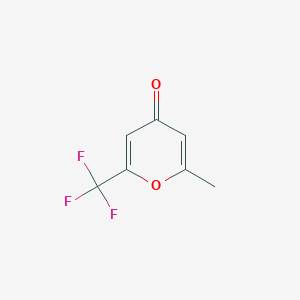

2-Methyl-6-(trifluoromethyl)pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

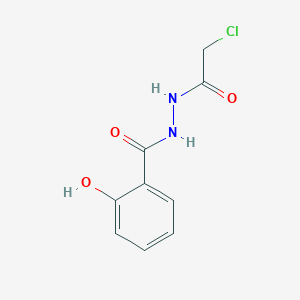

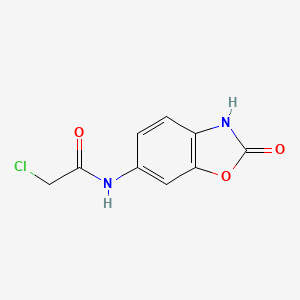

2-Methyl-6-(trifluoromethyl)pyran-4-one is a chemical compound with the molecular formula C7H5F3O2. It is a type of pyran, which is an unsaturated six-membered oxygen-containing heterocycle .

Synthesis Analysis

The synthesis of pyran derivatives, including 2-Methyl-6-(trifluoromethyl)pyran-4-one, can be achieved through various strategies. One approach involves the enamination of 2-methyl-4-pyrones with DMF-DMA . This method results in highly reactive substrates that undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination followed by substitution of the dimethylamino group without ring opening .Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)pyran-4-one is characterized by a pyran ring with a trifluoromethyl group at the 6-position and a methyl group at the 2-position . The presence of these groups contributes to the compound’s reactivity and potential applications.Chemical Reactions Analysis

2-Methyl-6-(trifluoromethyl)pyran-4-one is a highly reactive compound that can participate in various chemical reactions. For instance, it can undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination . These reactions can lead to the formation of conjugated and isoxazolyl-substituted 4-pyrone structures .Wissenschaftliche Forschungsanwendungen

Synthetic Strategies of Pyran Derivatives

Field

Chemistry, specifically synthetic chemistry .

Application Summary

Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives .

Methods of Application

The synthesis of pyran derivatives usually involves one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .

Results or Outcomes

The synthesis of pyran derivatives results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .

Synthesis of 2H-Pyrans

Field

Chemistry, specifically organic synthesis .

Application Summary

The 2H-pyran (2HP) ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

Methods of Application

The synthesis of 2HPs involves various methods, including Knoevenagel, propargyl Claisen, cycloisomerization, and oxa-electrocyclization .

Results or Outcomes

The synthesis of 2HPs results in the formation of simple and stable monocyclic structures or part of fused polycyclic structures .

Pyran Derivatives in Materials Science

Field

Application Summary

Certain pyran derivatives serve as monomers in the synthesis of high-performance polymers . These polymers exhibit remarkable mechanical strength and thermal stability .

Methods of Application

The synthesis of these polymers involves the polymerization of pyran derivatives .

Results or Outcomes

The resulting polymers exhibit remarkable mechanical strength and thermal stability .

Pyran Derivatives in Biochemical Systems

Field

Application Summary

Pyran rings form the core structure of many important biological molecules . These include various sugars and many cofactors necessary for enzymatic reactions .

Methods of Application

Pyran derivatives are used in the synthesis of these biological molecules .

Results or Outcomes

The resulting molecules play crucial roles in various biochemical systems .

Synthesis of Pyran Derivatives Using Sustainable Catalysts

Field

Application Summary

Green one-pot methodologies for synthesizing pyran derivatives have received significant attention . This approach focuses on the use of reusable catalysts and green protocols .

Methods of Application

The synthesis involves multicomponent reaction strategies using green protocols . The advantages of the catalysts in terms of yields, reaction conditions, and recyclability are considered .

Results or Outcomes

The synthesis results in the formation of pyran derivatives with high efficiency and atom economy .

Pyran Derivatives as Precursors for Organic Compounds

Field

Application Summary

Pyran compounds are good precursors for the preparation of various organic compounds .

Methods of Application

The synthesis involves the reaction of pyran derivatives with other reactants to form various organic compounds .

Results or Outcomes

The synthesis results in the formation of various organic compounds including polyazanaphthalenes, chromene derivatives, lactones, pyridine-2-ones, imidoesters, and pyrimidines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNCXRKURVVCBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368050 |

Source

|

| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)pyran-4-one | |

CAS RN |

204516-30-3 |

Source

|

| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)